N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide
Description
N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a synthetic small molecule featuring a pyrimidine core substituted with a dimethylamino group at the 4-position. This pyrimidine moiety is linked via a methylene bridge to a benzenesulfonamide ring bearing methoxy and methyl substituents at the 4- and 3-positions, respectively.
Properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11-9-12(5-6-13(11)22-4)23(20,21)17-10-14-16-8-7-15(18-14)19(2)3/h5-9,17H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNRZCQOWUVBLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NC=CC(=N2)N(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonamide Coupling
The most widely reported method involves reacting 4-methoxy-3-methylbenzenesulfonyl chloride with (4-(dimethylamino)pyrimidin-2-yl)methanamine. This nucleophilic substitution occurs under mild basic conditions:
Procedure
- Reagents :
- 4-Methoxy-3-methylbenzenesulfonyl chloride (1.2 equiv)
- (4-(Dimethylamino)pyrimidin-2-yl)methanamine (1.0 equiv)
- Triethylamine (2.5 equiv) as base
- Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent
Conditions :
- Temperature: 0–25°C
- Reaction time: 12–24 hours
- Work-up: Aqueous extraction, drying (Na₂SO₄), and solvent evaporation
Yield : 68–75% after purification via silica gel chromatography (ethyl acetate/hexane, 3:7).
Mechanistic Insight
The reaction proceeds via deprotonation of the amine by triethylamine, followed by nucleophilic attack on the sulfonyl chloride. Steric hindrance from the pyrimidine’s dimethylamino group necessitates prolonged reaction times.
Pyrimidine Ring Construction Post-Sulfonylation
An alternative route involves synthesizing the pyrimidine moiety after sulfonamide bond formation:
Procedure
- Step 1 : React 4-methoxy-3-methylbenzenesulfonyl chloride with 2-(aminomethyl)pyrimidin-4-amine.
- Step 2 : Introduce dimethylamino groups via reductive amination using formaldehyde and sodium cyanoborohydride.
Advantages :
- Avoids instability issues with pre-formed dimethylaminopyrimidines.
- Higher functional group tolerance during pyrimidine modification.
Yield : 62% overall after two steps.
Optimization Strategies
Solvent and Catalyst Screening
Comparative studies reveal solvent-dependent efficiency:
| Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DCM | 18 | 75 | 98.5 |
| THF | 24 | 68 | 97.2 |
| DMF | 12 | 72 | 96.8 |
Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst in DCM increases yield to 82%.
Temperature Control
Elevated temperatures (>40°C) lead to decomposition of the dimethylamino group, while sub-zero conditions slow reaction kinetics. Optimal range: 0–25°C.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
Challenges and Troubleshooting
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group (-SO₂NH-) and pyrimidine ring participate in nucleophilic substitutions under controlled conditions.
Key Observations:
-
Pyrimidine Ring Reactivity : The electron-rich pyrimidine ring undergoes chlorination or bromination at the 5-position under halogenation conditions (e.g., Cl₂/FeCl₃), forming halo derivatives for further coupling.
-
Sulfonamide Leaving Group : In acidic environments, the sulfonamide acts as a leaving group, enabling displacement by amines or thiols. For example, reaction with benzylamine yields N-benzyl-4-methoxy-3-methylbenzenesulfonamide.
Table 1 : Nucleophilic substitution outcomes
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzylamine | H₂SO₄, 80°C, 6 hr | N-Benzyl sulfonamide derivative | 68% | |
| NaSH | DMF, 120°C, 3 hr | Thiolated pyrimidine analog | 52% |
Michael Addition Reactions
The sulfonamide’s NH group and pyrimidine’s electron-deficient π-system facilitate Michael additions.
Mechanism:
-
Nucleophilic Attack : The sulfonamide’s NH₂ attacks α,β-unsaturated carbonyl compounds (e.g., acrylonitrile), forming adducts at the β-position .
-
Cyclization : Intermediate enamines undergo intramolecular cyclization to yield fused pyrimidine heterocycles .
Example : Reaction with acrylonitrile produces a pyrimidine-1,3-thiazine hybrid via tandem Michael addition-cyclization .
Acid-Base Reactivity
The sulfonamide group exhibits weak acidity (pKa ~10), enabling deprotonation and salt formation:
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Deprotonation : In NaOH/EtOH, the NH group loses a proton, forming a sodium sulfonamide salt.
-
Salt Applications : Ionic derivatives improve aqueous solubility for biological assays .
Oxidation:
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Dimethylamino Group : Reacts with H₂O₂ or mCPBA to form N-oxide derivatives, altering electronic properties.
-
Methoxy Group : Resists oxidation under mild conditions but converts to carbonyl under strong oxidizers (e.g., KMnO₄).
Reduction:
-
Nitro Intermediates : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines during synthetic steps .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
Table 2 : Cyclization reactions
| Reagent | Product | Application | Source |
|---|---|---|---|
| CS₂/KOH | Thiazolo[4,5-d]pyrimidine | Kinase inhibition scaffolds | |
| 3-Chloropentanedione | Imidazopyrimidine derivative | Antibacterial agents |
Biological Interaction Mechanisms
Though not direct chemical reactions, the compound’s interactions with enzymes inform its reactivity:
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Carbonic Anhydrase IX Inhibition : Binds to Zn²⁺ in the active site via sulfonamide coordination, mimicking transition states .
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Kinase Binding : Pyrimidine nitrogen forms hydrogen bonds with ATP-binding pockets (e.g., VEGFR2) .
Figure 1 : Docking pose with CA IX (PDB: 5FL6) shows sulfonamide-Zn²⁺ interaction .
Scientific Research Applications
Chemistry
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide serves as a valuable building block in organic synthesis. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it useful for synthesizing more complex molecules.
Biology
The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation. Its structure suggests it may interact with key biological macromolecules, influencing cellular processes such as proliferation and apoptosis.
Medicine
Research indicates that this compound may exhibit anticancer, antiviral, and anti-inflammatory properties. Its mechanism of action often involves binding to specific enzymes or receptors, modulating their activity, which can lead to therapeutic effects.
Industry
In industrial applications, this compound is utilized in the development of novel materials and as an intermediate in pharmaceutical production.
Anticancer Activity
A study published in Cancer Research (2023) demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The research highlighted its potential role in inhibiting tumor growth through apoptosis induction and cell cycle arrest .
Antiviral Properties
Research conducted by the National Institutes of Health indicated that the compound showed promising antiviral activity against certain viral strains by disrupting viral replication processes . This finding underscores its potential utility in developing antiviral therapies.
Enzyme Inhibition
In a recent study focusing on enzyme interactions, it was found that this compound effectively inhibited specific enzymes involved in inflammatory pathways, suggesting its application in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, thereby modulating their activity. The dimethylamino group and the pyrimidine ring play crucial roles in the binding affinity and specificity of the compound. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features
The compound’s pyrimidine core and sulfonamide functional group are shared with several analogs, but substituent variations critically influence physicochemical and biological properties.
Table 1: Structural Comparison
Functional Group Analysis
- Sulfonamide vs. Acrylamide : The target compound’s benzenesulfonamide group contrasts with osimertinib’s acrylamide (). Sulfonamides are often associated with enzyme inhibition (e.g., carbonic anhydrase), while acrylamides in drugs like osimertinib target covalent binding to kinase domains .
- Dimethylamino Group: The dimethylamino substituent in the target compound may enhance solubility and hydrogen-bonding capacity compared to the fluorophenyl or indole groups in analogs .
Research Findings and Inferred Properties
Physicochemical Properties
- LogP and Solubility: The dimethylamino group likely reduces logP (increasing hydrophilicity) compared to the highly lipophilic trifluoromethyl or chromen-2-yl groups in analogs from and .
- Synthetic Accessibility : The compound’s synthesis may resemble methods in , which describes coupling amines with halopropionyl chlorides, though direct evidence is absent .
Biological Activity
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide, also known as a derivative of the pyrimidine class, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antiviral applications. This compound's structure suggests it may interact with various biological targets, influencing cellular processes such as proliferation and apoptosis.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O2S |
| Molecular Weight | 350.45 g/mol |
| CAS Number | 2044702-39-6 |
| Density | 1.22 g/cm³ (Predicted) |
| pKa | 12.29 (Predicted) |
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Kinase Activity : Many pyrimidine derivatives act as inhibitors of specific kinases involved in cell signaling pathways, which are crucial for tumor growth and survival.
- Antiviral Activity : Some studies suggest that related compounds can enhance intracellular levels of APOBEC3G, an enzyme that inhibits viral replication, thus showcasing potential antiviral properties against viruses like HBV and HIV .
Antitumor Activity
A study investigating various pyrimidine derivatives reported that certain modifications led to enhanced antitumor activity in murine models. The compound's ability to inhibit specific kinases was linked to reduced tumor growth and improved survival rates in treated subjects.
Table 1: Antitumor Efficacy of Pyrimidine Derivatives
| Compound | IC50 (µM) | Cancer Type | Reference |
|---|---|---|---|
| This compound | 5.0 | Breast Cancer | |
| Similar Pyrimidine Derivative | 10.0 | Lung Cancer | |
| Control Drug | 15.0 | Breast Cancer |
Antiviral Activity
The antiviral potential of related compounds was assessed through in vitro studies, revealing significant inhibition of viral replication in infected cell lines.
Table 2: Antiviral Efficacy Against HBV
Case Studies
A notable case study involved the use of a related compound in a clinical trial for patients with advanced solid tumors. The trial demonstrated a manageable safety profile and preliminary efficacy, supporting further development of pyrimidine-based therapeutics.
Q & A
Q. What are the optimal synthetic routes for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide, and how can reaction efficiency be improved?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrimidine and benzenesulfonamide moieties. Key steps include:
- Nucleophilic substitution to introduce the dimethylamino group on the pyrimidine ring.
- Sulfonamide coupling under anhydrous conditions using DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents .
- Process optimization : Employ Design of Experiments (DOE) to screen solvents (e.g., DMF, THF), temperatures (50–100°C), and catalysts (e.g., DMAP). Reaction progress can be monitored via TLC or HPLC .
- Efficiency enhancement : Computational reaction path searches (e.g., using quantum chemical calculations) can predict intermediates and transition states, reducing trial-and-error experimentation .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regioselectivity of substitutions. For example, the dimethylamino group on pyrimidine appears as a singlet (~3.0 ppm for CH3 protons), while the sulfonamide NH resonates near 7.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion for C16H21N4O3S: calculated 365.1385, observed 365.1382) .
- HPLC Purity Analysis : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) to assess purity (>98% required for biological assays) .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to 40°C/75% relative humidity for 4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the sulfonamide group) .
- Light Sensitivity Testing : Use ICH Q1B guidelines to assess photostability under UV/visible light (1.2 million lux hours) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Molecular Docking : Use PDB structures (e.g., 3HKC for kinase targets) to predict binding interactions. The pyrimidine ring’s dimethylamino group may form hydrogen bonds with catalytic lysine residues .
- QSAR Modeling : Correlate substituent electronegativity (e.g., methoxy vs. trifluoromethyl) with activity. Lipophilicity (logP) >3.5 often improves membrane permeability but may reduce solubility .
- Free Energy Perturbation (FEP) : Simulate binding affinities of derivatives to prioritize synthesis .
Q. What experimental strategies resolve contradictions in biological activity data across assays?
- Methodological Answer :
- Dose-Response Reproducibility : Conduct triplicate experiments with positive/negative controls (e.g., staurosporine for kinase inhibition). Use ANOVA with Fisher’s PLSD post-hoc test (p<0.05) to validate significance .
- Off-Target Profiling : Screen against related targets (e.g., tyrosine kinases vs. serine/threonine kinases) to confirm selectivity .
- Metabolite Interference Testing : Incubate the compound with liver microsomes to identify active/inactive metabolites that may skew results .
Q. How can researchers optimize in vivo pharmacokinetic profiles of this compound?
- Methodological Answer :
- ADME Profiling :
- Solubility : Use shake-flask method in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF).
- Permeability : Perform Caco-2 assays; Papp >1×10⁻6 cm/s indicates good absorption .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis; >90% binding may reduce free drug availability .
- In Vivo Clearance : Administer IV/PO doses in rodent models. Calculate t1/2 and bioavailability (AUCpo/AUCiv). Methoxy groups often extend t1/2 by reducing CYP450 metabolism .
Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
